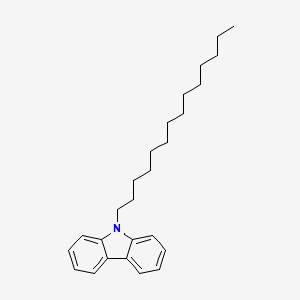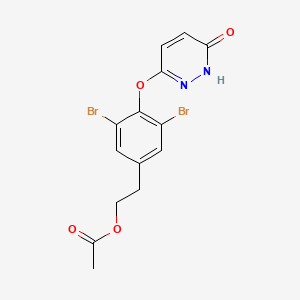
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes bromine atoms and a pyridazinone moiety, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate typically involves multiple steps. One common method includes the bromination of a phenyl ring followed by the introduction of the pyridazinone group. The final step involves the acetylation of the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the bromine atoms or the pyridazinone group.
Substitution: The bromine atoms can be substituted with other functional groups, leading to a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.
科学研究应用
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate involves its interaction with specific molecular targets. The bromine atoms and the pyridazinone group play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3,5-Dibromo-4-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)phenethyl acetate: shares similarities with other brominated phenyl derivatives and pyridazinone-containing compounds.
2-{3,5-Dibromo-4-[(6-oxo-1,6-dihydropyridazin-3-yl)oxy]phenyl}methyl acetate: is a closely related compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of bromine atoms and the pyridazinone group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
920509-41-7 |
|---|---|
分子式 |
C14H12Br2N2O4 |
分子量 |
432.06 g/mol |
IUPAC 名称 |
2-[3,5-dibromo-4-[(6-oxo-1H-pyridazin-3-yl)oxy]phenyl]ethyl acetate |
InChI |
InChI=1S/C14H12Br2N2O4/c1-8(19)21-5-4-9-6-10(15)14(11(16)7-9)22-13-3-2-12(20)17-18-13/h2-3,6-7H,4-5H2,1H3,(H,17,20) |
InChI 键 |
RMQKQZKDDOMTLQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCCC1=CC(=C(C(=C1)Br)OC2=NNC(=O)C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


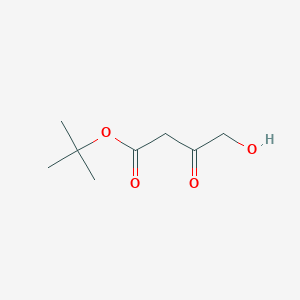

![5,7-dichloro-1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8648889.png)
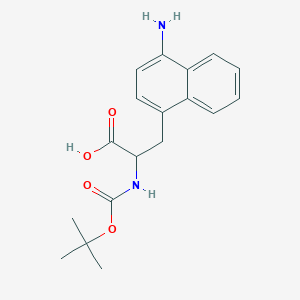
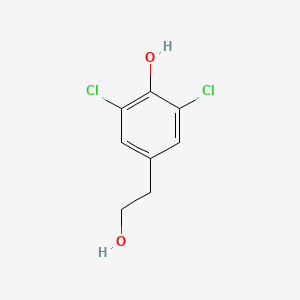
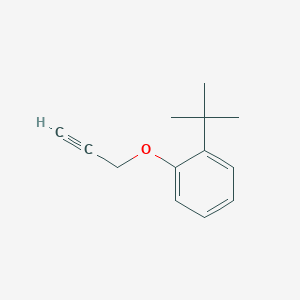
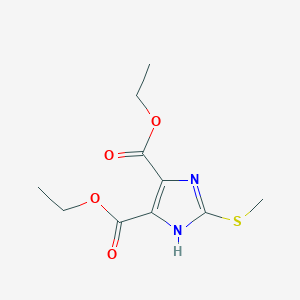
![2-[(2-Cyanoethyl)phenylamino]ethyl ethylcarbamate](/img/structure/B8648949.png)
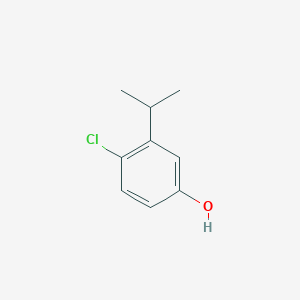
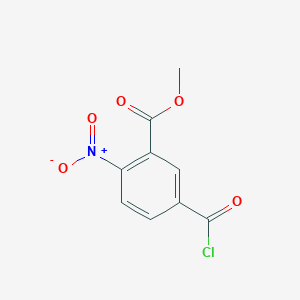
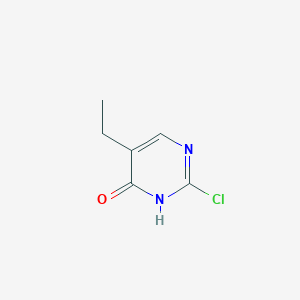
![5H-Indeno[1,2-b]pyridin-5-ol, 4-methyl-](/img/structure/B8648968.png)
